molecular formula C11H8N4S B6142236 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine CAS No. 1251923-70-2

4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine

Cat. No.: B6142236
CAS No.: 1251923-70-2
M. Wt: 228.28 g/mol
InChI Key: VTYAGAKAEFRORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine ( 1251923-70-2) is a high-purity chemical compound with a molecular formula of C11H8N4S and a molecular weight of 228.27 g/mol . This complex heterocyclic compound features a pyridine ring linked to a thiazole-imidazole core, a structural motif of significant interest in medicinal chemistry. Compounds containing fused imidazole and pyridine rings, such as imidazopyridines, are known to possess a broad spectrum of pharmacological activities due to their structural resemblance to purines . These scaffolds are frequently investigated as key intermediates in drug discovery for their potential to interact with various enzymes and cellular pathways . Researchers value this specific structure for developing novel therapeutic agents, particularly in areas such as anticancer and antimicrobial research, where similar heterocyclic systems have shown promise as inhibitors of protein kinases and other molecular targets . This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYAGAKAEFRORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257316
Record name 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-70-2
Record name 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(1H-Imidazol-5-yl)-4-thiazolyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 1h Imidazol 5 Yl 1,3 Thiazol 4 Yl Pyridine and Its Analogues

Retrosynthetic Analysis of the Target Compound

A plausible retrosynthetic analysis of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine suggests a disconnection strategy that breaks the molecule down into more readily available starting materials. The primary disconnections can be made at the linkages between the three heterocyclic rings.

One common approach involves the formation of the thiazole (B1198619) ring as a central scaffold, followed by the introduction of the imidazole (B134444) and pyridine (B92270) moieties. This would involve a disconnection of the C-C bond between the thiazole and pyridine rings, and the C-C bond between the thiazole and imidazole rings. This leads to three key building blocks: a functionalized pyridine, a functionalized thiazole, and a precursor for the imidazole ring.

Alternatively, a convergent synthesis could be envisioned where a pre-formed imidazole-containing fragment is coupled with a pyridine-thiazole fragment. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound relies on the preparation of key precursors and their subsequent derivatization. For instance, a common precursor for the 4-(pyridin-4-yl)thiazole core is 2-bromo-1-(pyridin-4-yl)ethan-1-one, which can be synthesized from 4-acetylpyridine.

Another crucial intermediate is a suitable precursor for the imidazole ring, such as a protected 5-formylimidazole or a related derivative. The synthesis of such intermediates can be achieved through various methods, including the Vilsmeier-Haack reaction on appropriate substrates. The protection of the imidazole nitrogen is often necessary to prevent unwanted side reactions during subsequent steps.

Key Reaction Pathways for Ring Construction and Interconnection

The construction of the final molecule involves a series of key reactions to form and link the heterocyclic rings.

Strategies for Thiazole Ring Formation (e.g., Hantzsch Reaction)

The Hantzsch thiazole synthesis is a widely used and versatile method for the construction of the thiazole ring. synarchive.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing the target compound, this could involve the reaction of a 2-haloacetylpyridine derivative with a suitable thioamide to form the 4-(pyridin-4-yl)thiazole core. The reaction conditions can be modified to accommodate various functional groups on both reactants.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
2-Bromo-1-(pyridin-4-yl)ethan-1-oneThioformamideEthanol (B145695), Reflux4-(Pyridin-4-yl)thiazoleNot specifiedN/A
Substituted 2-bromo-1-phenylethanoneThiosemicarbazideMulticomponent reactionSubstituted 4-phenyl-1,3-thiazole derivativesNot specified researchgate.net

Imidazole Ring Synthesis Approaches (e.g., Debus-Radziszewski Reaction)

The Debus-Radziszewski imidazole synthesis is a classic method for the formation of imidazole rings from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. quickcompany.inresearchgate.netwikipedia.org This multicomponent reaction offers a straightforward route to substituted imidazoles. For the synthesis of the target molecule, a precursor containing a 1,2-dicarbonyl moiety attached to the thiazole ring could be reacted with an appropriate aldehyde and an ammonia source.

Dicarbonyl CompoundAldehydeAmmonia SourceConditionsProductReference
GlyoxalFormaldehydeAmmoniaNot specifiedImidazole pharmaguideline.com
BenzilBenzaldehydeAmmonium acetateMicrowave irradiation2,4,5-Triphenylimidazole biointerfaceresearch.com

Pyridine Ring Integration and Functionalization

The pyridine ring can be introduced either as a pre-formed functionalized starting material or constructed during the synthesis. The Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen donor, is a well-established method for forming dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. mdpi.comchemtube3d.com

Alternatively, a pre-existing pyridine ring can be functionalized to introduce the necessary groups for coupling with the other heterocyclic components. Various methods for C-H functionalization of pyridines have been developed, allowing for the direct introduction of substituents at specific positions.

Coupling Reactions for Heterocyclic Linkages (e.g., Metal-Catalyzed Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between heterocyclic rings. The Suzuki-Miyaura and Stille coupling reactions are particularly useful in this regard. researchgate.netgoogle.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this could involve coupling a pyridylboronic acid with a halogenated thiazole derivative, or vice versa.

The Stille coupling utilizes an organotin compound (stannane) and an organic halide or triflate, also catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.

These coupling reactions provide a convergent and efficient means to connect the pre-formed heterocyclic building blocks, leading to the final target molecule. The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity.

Optimization of Reaction Conditions and Yields

The successful synthesis of 2,4-disubstituted thiazoles, the core structure of the target compound, is highly dependent on the careful optimization of various reaction parameters. Key factors that are manipulated to enhance reaction efficiency and product yield include temperature, solvent choice, and the type of catalyst employed.

Temperature: The reaction temperature is a critical factor influencing both the rate of reaction and the final yield. For instance, in the lipase-catalyzed synthesis of 2,4-diphenyl thiazole, experiments conducted at temperatures ranging from 20°C to 50°C showed significant variations in yield. The optimal temperature for maximizing the yield in this specific enzymatic reaction was identified as 35°C. nih.gov

Solvent: The choice of solvent can dramatically affect the outcome of a synthesis. In the formation of 2,4-diphenyl thiazole, conducting the reaction in different polar solvents such as ethanol, methanol, water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and 1,4-dioxane (B91453) resulted in yields ranging from 23% to 52%. nih.gov For the Brønsted acid-catalyzed synthesis of 2,4-disubstituted thiazoles from α-diazoketones and thioamides, a screening of various solvents identified 1,2-dichloroethane (B1671644) (DCE) as the optimal choice, providing the best results. organic-chemistry.org

Catalyst: The presence and nature of a catalyst are fundamental to the efficiency of many synthetic routes. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the coupling of α-diazoketones with thioamides or thioureas to produce thiazole derivatives. organic-chemistry.orgnih.gov Optimization studies revealed that a catalyst loading of 10 mol % of TfOH provided the best yields. organic-chemistry.org Similarly, in the synthesis of 1,3,4-thiadiazole (B1197879) and thiazole derivatives bearing a pyridine moiety, triethylamine (B128534) (TEA) is used as a catalyst in refluxing ethanol to facilitate the reaction. nih.gov The development of magnetically recoverable nanocatalysts also represents a significant advancement, offering high efficiency and the potential for recycling, which reduces waste and operational costs. researchgate.net

The following table summarizes the optimization of conditions for a model reaction producing a 2,4-disubstituted thiazole.

EntryCatalystSolventConditionsYield (%)
1NoneSolvent-freeRoom TemperatureNo Reaction
2LipaseSolvent-freeRoom Temperature, ConventionalLow
3LipaseEthanolRoom Temperature, Conventional45
4LipaseMethanolRoom Temperature, Conventional41
5LipaseWaterRoom Temperature, Conventional52
6LipaseDichloromethane (DCM)Room Temperature, Conventional23
7LipaseDimethylformamide (DMF)Room Temperature, Conventional35
8Lipase1,4-DioxaneRoom Temperature, Conventional28
9LipaseWater35°C, UltrasonicationHigh

This table is based on data for the synthesis of 2,4-diphenyl thiazole and illustrates the impact of varying catalysts, solvents, and conditions on product yield. nih.gov

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are environmentally benign and economically efficient. bohrium.comresearchgate.net These principles are increasingly applied to the synthesis of heterocyclic compounds like thiazole and imidazole derivatives. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, higher yields, and easier workups compared to conventional heating methods. researchgate.net This technique has been successfully used in one-pot, three-component syntheses of novel thiazolyl-pyridazinediones, utilizing chitosan (B1678972) as an eco-friendly, natural basic catalyst. nih.gov The synthesis of various imidazole and fused imidazole derivatives has also been achieved efficiently under microwave irradiation, often in solvent-free conditions or using neutral ionic liquids. unito.it For example, the iodine-mediated condensation of a ketone with thiourea (B124793) in DMF under microwave irradiation for just 5-6 minutes substantially enhanced the reaction rate and yield. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from three or more reactants in a single step. researchgate.net This approach simplifies synthetic procedures and reduces waste. One-pot MCRs under solvent-free sonication have been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, catalyzed by a magnetically recoverable Lewis acidic deep eutectic solvent. rsc.org Three-component condensations are also employed to create thiazolo[4,5-b]pyridine (B1357651) scaffolds. dmed.org.ua Imidazole itself can act as an organocatalyst in MCRs to generate a diversity of functionalized heterocycles. rsc.org

Solvent-Free and Alternative Solvents: Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. bohrium.com An eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles has been developed using grinding under catalyst- and solvent-free conditions. researchgate.net This method offers advantages such as simple workup, neat conditions, high yields, and rapid reaction rates. researchgate.net When solvents are necessary, the focus shifts to greener alternatives like water or ionic liquids. nih.gov

The table below highlights various green synthetic approaches for thiazole and imidazole synthesis.

Green ApproachReaction TypeKey FeaturesReference(s)
Microwave-Assisted Three-component synthesis of 1-thiazolyl-pyridazinedionesEco-friendly catalyst (chitosan), short reaction time, high yields nih.gov
Microwave-Assisted Synthesis of thiazole-imidazole-indole hybridsGood yields (68-85%) asianpubs.org
Multicomponent Reaction Synthesis of 2,4,5-trisubstituted imidazolesSolvent-free, sonication, reusable magnetic catalyst rsc.org
Solvent-Free One-pot synthesis of 2,4-disubstituted thiazolesGrinding, no catalyst, simple workup, high yields researchgate.net
Ultrasonication Lipase-catalyzed synthesis of 2,4-disubstituted thiazolesUse of water as solvent, mild conditions, reduced reaction times nih.gov

Parallel Synthesis and Library Generation of Analogues

The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. Parallel synthesis is a highly efficient strategy for rapidly producing these libraries. mdpi.com

This combinatorial approach has been applied to the synthesis of thiazole and imidazole-based compounds. For example, a library of diverse piperazine-tethered thiazole compounds was created using parallel synthesis. mdpi.com This involved reacting various commercially available carboxylic acids with a common 4-(piperazin-1-ylmethyl)thiazol-2-amine core to generate a collection of disubstituted derivatives. mdpi.com

Similarly, libraries of oxazole (B20620), thiazole, and imidazole-based cyclic peptides have been generated through coupling reactions involving mono- and bis-azole amino acid building blocks. This strategy allows for the systematic variation of the heterocyclic components within the final peptide structure.

Multicomponent reactions are also well-suited for library generation due to their convergent nature. A one-pot, three-component approach for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles was successfully implemented in a parallel synthesis format, demonstrating a high success rate and the potential to generate a vast chemical space of novel compounds. nih.gov These methods are invaluable for creating collections of analogues of this compound, enabling the exploration of structure-activity relationships (SAR).

The following table provides examples of library synthesis for related heterocyclic systems.

Library TypeSynthetic ApproachBuilding Blocks / ReactantsResult
Piperazine-tethered thiazolesParallel Synthesis4-Chloromethyl-2-amino thiazoles, piperazine (B1678402), various carboxylic acidsDiverse library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives
Azole-based cyclic peptidesConvergent CouplingBis-thiazole/oxazole amino acids and mono-imidazole/oxazole/thiazole amino acidsLibrary of mixed imidazole/oxazole/thiazole-based cyclic peptides
1,3,5-Trisubstituted 1,2,4-triazolesOne-pot, Three-component ReactionAmidines, carboxylic acids, hydrazinesLarge library of triazoles with high success rate in parallel format

Spectroscopic and Advanced Structural Characterization of 4 2 1h Imidazol 5 Yl 1,3 Thiazol 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for unambiguous structural assignment.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration)

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. The predicted spectrum of the title compound would display distinct signals corresponding to the protons on each of the three heterocyclic rings. The integration of these signals would confirm the presence of 8 protons in total: one on the thiazole (B1198619) ring, two on the imidazole (B134444) ring (including the N-H proton), and four on the pyridine (B92270) ring.

The pyridine ring protons are expected to appear as two distinct sets of signals, characteristic of a 4-substituted pyridine. The protons at the 2' and 6' positions (ortho to the nitrogen) will be shifted downfield due to the deshielding effect of the electronegative nitrogen atom, appearing as a doublet. The protons at the 3' and 5' positions will appear as another doublet slightly upfield.

The thiazole ring possesses a single proton at the 5-position, which is anticipated to resonate as a singlet. The protons of the imidazole ring at the 2'' and 4'' positions would appear as singlets, with their exact chemical shifts influenced by the electronic interplay with the attached thiazole ring. The N-H proton of the imidazole ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
Pyridine H-2', H-6' 8.60 - 8.80 Doublet (d) 5.0 - 6.0 2H
Pyridine H-3', H-5' 7.80 - 8.00 Doublet (d) 5.0 - 6.0 2H
Thiazole H-5 8.10 - 8.30 Singlet (s) - 1H
Imidazole H-2'' 8.00 - 8.20 Singlet (s) - 1H
Imidazole H-4'' 7.50 - 7.70 Singlet (s) - 1H

¹³C NMR Spectral Analysis (Chemical Shifts, Multiplicities)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S) and the aromaticity of the rings.

Carbons adjacent to heteroatoms, such as C-2, C-4, and C-5 of the thiazole and imidazole rings, and C-2', C-4', and C-6' of the pyridine ring, are expected to appear at lower field (higher ppm values). The multiplicities, determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would distinguish between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂). In this molecule, all non-quaternary carbons are CH groups.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiazole C-2 165 - 170 C
Thiazole C-4 150 - 155 C
Thiazole C-5 115 - 120 CH
Pyridine C-2', C-6' 150 - 152 CH
Pyridine C-3', C-5' 120 - 123 CH
Pyridine C-4' 140 - 145 C
Imidazole C-2'' 135 - 140 CH
Imidazole C-4'' 118 - 122 CH

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the different rings.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the pyridine H-2'/6' and H-3'/5' protons, confirming their ortho relationship on the pyridine ring. The other protons (thiazole H-5, imidazole H-2'', H-4'') would appear as singlets and thus show no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all CH groups by linking the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum (e.g., connecting the signal at δ ~8.7 ppm to the carbon at δ ~151 ppm, confirming the H-2'/C-2' assignment).

A correlation from the thiazole H-5 proton to the pyridine C-4' and C-3'/5' carbons, confirming the connection point of the pyridine ring.

Correlations from the imidazole H-4'' proton to the thiazole C-2 and C-5'' carbons, confirming the linkage between the imidazole and thiazole rings.

Correlations from the pyridine H-3'/5' protons to the thiazole C-4 and C-5 carbons, further solidifying the thiazole-pyridine connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. It would be used to confirm the spatial proximity of the rings. For example, a NOESY cross-peak between the thiazole H-5 proton and the pyridine H-3'/5' protons would provide definitive evidence of their adjacency in the final structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₁H₈N₄S) is 228.27 g/mol . In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 229.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized molecule. The calculated exact mass for the protonated molecule [C₁₁H₉N₄S]⁺ would serve as a definitive confirmation of its chemical formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)

A plausible fragmentation pattern would involve the cleavage of the bonds connecting the heterocyclic rings. Key fragments would likely include ions corresponding to the pyridyl-thiazole cation and the imidazole cation, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the title compound would be characterized by several key absorption bands.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3400 (broad) N-H Stretch Imidazole N-H
3000 - 3100 (sharp) C-H Stretch Aromatic C-H
1580 - 1650 (medium) C=N Stretch Imidazole, Thiazole, Pyridine
1400 - 1600 (multiple) C=C Stretch Aromatic Rings

The strict requirement to focus solely on "this compound" and to adhere to the detailed outline concerning its specific spectroscopic and crystallographic properties prevents the generation of an article without the foundational experimental data. Crafting an accurate and informative article as per the instructions is contingent on the availability of this precise information.

Therefore, it is not possible to provide the requested article on the "" at this time.

Computational and Theoretical Investigations of 4 2 1h Imidazol 5 Yl 1,3 Thiazol 4 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a novel compound like 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be the initial step to determine its most stable three-dimensional conformation (optimized geometry). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Beyond structural optimization, DFT is used to calculate a range of electronic properties. These include, but are not limited to, dipole moment, polarizability, and the distribution of electronic charge, which are crucial for understanding how the molecule might interact with its environment. wu.ac.th

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. emerginginvestigators.org Analysis of the spatial distribution of the HOMO and LUMO across the molecular structure of this compound would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Heterocyclic Compound (Note: This table is for illustrative purposes only as specific data for the target compound is not available.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, an MEP map would identify the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as likely sites of negative potential, and the hydrogen atoms as sites of positive potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua It is extensively used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations would be employed to predict the binding mode and estimate the binding affinity of this compound with various biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. plos.org The selection of biological targets would be based on the known pharmacological activities of similar imidazole, thiazole (B1198619), and pyridine-containing compounds, which have shown potential as inhibitors for enzymes like kinases or proteases. nih.gov

Table 2: Illustrative Molecular Docking Results for a Generic Ligand with a Protein Target (Note: This table is for illustrative purposes only as specific data for the target compound is not available.)

Biological Target (PDB ID)Binding Affinity (kcal/mol)
Cyclin-Dependent Kinase 2 (1FIN)-8.5
Epidermal Growth Factor Receptor (2J6M)-9.2
Main Protease of SARS-CoV-2 (6LU7)-7.8

Analysis of Key Ligand-Protein Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions are crucial for the stability of the ligand-protein complex. Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and a nearby electronegative atom (such as oxygen or nitrogen). The nitrogen atoms in the imidazole and pyridine rings, as well as the N-H group of the imidazole, would be potential sites for forming hydrogen bonds with amino acid residues like aspartic acid, glutamic acid, or serine.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The aromatic rings (pyridine, imidazole, and thiazole) of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

A thorough analysis of these interactions would provide a rational basis for the observed (or predicted) biological activity of this compound and could guide future efforts in designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior, which is crucial for its interaction with biological targets.

Conformational Stability and Flexibility in Solution or within a Binding Site

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. MD simulations can explore the conformational landscape of this compound in different environments, such as in an aqueous solution or when bound to a protein's active site. By simulating the molecule's movement over time, researchers can identify the most stable, low-energy conformations and understand the flexibility of the rotatable bonds within the structure. This information is vital for designing molecules that can fit optimally into a biological target.

Dynamic Behavior of Ligand-Target Complexes

When a ligand like this compound binds to a biological target, such as an enzyme or a receptor, the resulting complex is not static. MD simulations can model the dynamic interactions between the ligand and the protein, revealing key information about the stability of the complex. plos.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the binding pose over time. Furthermore, analysis of the simulation can highlight specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. Understanding this dynamic behavior is essential for optimizing the ligand's structure to enhance its binding and, consequently, its biological effect. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For this compound, QSAR can be a valuable tool for predicting the activity of its yet-to-be-synthesized analogues, thereby guiding the design of more potent compounds.

Descriptor Calculation and Feature Selection

The first step in QSAR modeling is to numerically represent the chemical structure of the molecules. This is done by calculating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). For a series of analogues of this compound, hundreds or even thousands of descriptors can be generated. Subsequently, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest. This step is crucial to avoid overfitting and to build a robust and predictive model. dmed.org.ua

Model Development and Validation

Once the key descriptors are selected, a mathematical model is developed to link these descriptors to the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests.

The developed QSAR model must be rigorously validated to ensure its predictive power. Internal validation techniques, such as leave-one-out cross-validation, and external validation using a separate test set of compounds are commonly performed. A statistically robust and validated QSAR model can then be used to predict the activity of new, untested analogues of this compound, prioritizing the synthesis of the most promising candidates. nih.govsemanticscholar.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

A significant challenge in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties at an early stage of the drug discovery process, aiding in the optimization of lead compounds like this compound. nih.govresearchgate.net

Computational models can predict a variety of ADMET properties. For absorption, parameters like intestinal absorption, Caco-2 cell permeability, and oral bioavailability can be estimated. Distribution can be assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolic stability and the potential for drug-drug interactions can be evaluated by predicting interactions with cytochrome P450 enzymes. Excretion pathways and potential toxicity, such as cardiotoxicity or mutagenicity, can also be predicted.

By evaluating the in silico ADMET profile of this compound and its analogues, medicinal chemists can identify potential liabilities and modify the molecular structure to improve its drug-like properties, increasing the likelihood of success in later stages of drug development.

Below is a hypothetical in silico ADMET prediction for this compound, illustrating the type of data generated in such studies.

ADMET PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingHighMay have a long duration of action.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesLikely to be actively secreted by the kidneys.
Toxicity
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a carcinogen.

Table 1. Hypothetical In Silico ADMET Profile of this compound.

Permeability and Solubility Prediction

The permeability and solubility of a compound are critical determinants of its oral bioavailability. Computational models predict these properties based on the molecule's physicochemical characteristics.

For This compound , predictive models would analyze its structural features, such as its molecular weight, the number of hydrogen bond donors and acceptors, and its polar surface area. The presence of nitrogen atoms in the imidazole and pyridine rings, along with the sulfur and nitrogen in the thiazole ring, contributes to its polarity, which can influence both its solubility in aqueous environments and its ability to permeate lipid membranes.

Predicted Permeability and Solubility Characteristics (Hypothetical)

Parameter Predicted Value/Classification Basis of Prediction
Aqueous Solubility Moderately Soluble The presence of multiple nitrogen atoms capable of hydrogen bonding with water is expected to confer a degree of aqueous solubility.
LogP (Lipophilicity) Moderate The combination of aromatic heterocyclic rings suggests a balance between hydrophilic and lipophilic character.
Caco-2 Permeability Moderate to Low While the molecule is relatively small, its polar nature might hinder passive diffusion across the intestinal cell membrane.

| Blood-Brain Barrier (BBB) Permeability | Unlikely to be high | The polar surface area and number of hydrogen bond donors would likely restrict passage across the blood-brain barrier. dergipark.org.tr |

Note: The data in this table is hypothetical and based on the structural characteristics of the molecule. It is not derived from specific computational studies on this compound.

Metabolic Stability Profiling

For This compound , in silico models would assess the likelihood of oxidation at various positions on the imidazole, thiazole, and pyridine rings. Electron-rich aromatic systems are generally more susceptible to oxidative metabolism. nih.gov The nitrogen-containing heterocyclic rings in this compound are generally less prone to extensive metabolism compared to more electron-rich aromatic systems. nih.gov

Predicted Metabolic Liabilities (Hypothetical)

Potential Metabolic Site Type of Reaction Predicted Stability
Pyridine Ring Oxidation Relatively stable due to the electron-withdrawing nature of the nitrogen atom.
Imidazole Ring Oxidation The C2 position of the imidazole ring can be a site for CYP-mediated metabolism. hyphadiscovery.com

| Thiazole Ring | Oxidation | The thiazole ring is generally considered to be metabolically stable. |

Note: The data in this table is hypothetical and based on general principles of drug metabolism for heterocyclic compounds. It is not derived from specific computational studies on this compound.

Binding to Transport Proteins

The interaction of a compound with transport proteins, such as P-glycoprotein (P-gp), can significantly affect its absorption, distribution, and elimination. Computational docking and quantitative structure-activity relationship (QSAR) models are used to predict these interactions.

The structural features of This compound , including its size, charge distribution, and lipophilicity, would be used as inputs for these predictive models. Compounds that are substrates of efflux transporters like P-gp may have reduced intracellular concentrations and lower bioavailability.

Predicted Transport Protein Interactions (Hypothetical)

Transport Protein Predicted Interaction Potential Consequence
P-glycoprotein (P-gp) Possible Substrate Reduced net absorption and cellular uptake.
Organic Anion Transporters (OATs) Unlikely Substrate The molecule does not possess a strong anionic character.

| Organic Cation Transporters (OCTs) | Possible Substrate | The basic nitrogen atoms could facilitate interaction with cation transporters. |

Note: The data in this table is hypothetical and based on the structural features of the molecule in relation to known transporter-substrate characteristics. It is not derived from specific computational studies on this compound.

In Vitro Biological Activity and Molecular Mechanisms of Action of 4 2 1h Imidazol 5 Yl 1,3 Thiazol 4 Yl Pyridine

Evaluation of Specific Enzyme Inhibition (e.g., kinases, proteases)

Derivatives of the core structure of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine have demonstrated significant inhibitory activity against various enzymes, particularly kinases and proteases. For instance, compounds with a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. acs.orgnih.gov One such derivative exhibited Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org

Additionally, other related structures have shown inhibitory effects on Rho-associated kinases (ROCK) and proteases like furin. The inhibition of these enzymes is a critical area of research for developing treatments for cancer and other diseases. While no direct inhibition data for this compound is available, its structural similarity to known inhibitors suggests it may also possess activity against a range of kinases and proteases.

Table 1: Enzyme Inhibition by Structurally Related Compounds

Compound Class Target Enzyme(s) Reported Activity (IC50/Ki)
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines CDK4, CDK6 Ki = 1 nM (CDK4), 34 nM (CDK6) acs.org
Thiazole-containing compounds Furin Protease IC50 = 17.58 µM mdpi.com

This table presents data for structurally related compounds, not for this compound itself.

Receptor Binding and Modulation Assays (e.g., GPCRs, nuclear receptors)

The imidazole (B134444) and pyridine (B92270) moieties are common pharmacophores in ligands for G protein-coupled receptors (GPCRs) and nuclear receptors. For example, a compound structurally similar to the title molecule, 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine), has been identified as a potent and highly selective histamine (B1213489) H3 receptor agonist, with a pKi of 9.07 and a pEC50 of 9.74. nih.gov

Furthermore, derivatives of imidazo[2,1-b] acs.orgnih.govthiazole (B1198619) have been investigated as agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov Given these precedents, it is plausible that this compound could interact with various GPCRs or nuclear receptors, but specific binding and modulation assays are required for confirmation.

Table 2: Receptor Binding Activity of Structurally Related Compounds

Compound Target Receptor Reported Activity (pKi/pEC50)
4-(1H-imidazol-4(5)-ylmethyl)pyridine Histamine H3 Receptor pKi = 9.07, pEC50 = 9.74 nih.gov

This table presents data for structurally related compounds, not for this compound itself.

Cell-Based Assays for Pathway Modulation

In vitro Antiproliferative Activity on Cancer Cell Lines (e.g., HeLa, NCI-H460, PC-3, HepG2)

Numerous studies have reported the antiproliferative activity of compounds containing imidazole, thiazole, and pyridine rings against a variety of cancer cell lines. For instance, pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have shown excellent antiproliferative activity against HepG2 (liver cancer) cells. semanticscholar.org Similarly, mesoionic 1,3,4-thiadiazolium derivatives demonstrated selective cytotoxicity against HepG2 cells. nih.gov While these results are promising, the specific IC50 values for this compound against HeLa, NCI-H460, PC-3, and HepG2 cell lines have not been reported.

Table 3: Antiproliferative Activity of Structurally Related Compounds

Compound Class Cancer Cell Line Reported Activity (IC50)
Pyridine-thiazolidin-4-one hybrid HepG2 IC50 = 9.5 µg/mL semanticscholar.org
1,3,4-Thiadiazolium derivatives HepG2 Reduced viability by ~50% at 25 µM nih.gov

This table presents data for structurally related compounds, not for this compound itself.

Modulation of Specific Cellular Signaling Pathways (e.g., apoptosis, cell cycle arrest)

The antiproliferative effects of related compounds are often mediated through the modulation of key cellular signaling pathways, leading to apoptosis and cell cycle arrest. For example, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was found to cause G1 cell cycle arrest and induce apoptosis in HepG2 cells. semanticscholar.orgresearchgate.net Similarly, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative induced a dose-dependent accumulation of cells in the G1 phase. acs.org These findings suggest that this compound may also exert its potential anticancer effects by interfering with cell cycle progression and promoting programmed cell death.

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro studies)

The imidazole, thiazole, and pyridine heterocycles are present in many compounds with known antimicrobial properties. For instance, novel pyridine derivatives containing an imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole moiety have demonstrated significant antibacterial and antifungal activity. One such compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against certain bacteria, which was twice as potent as the control drug gatifloxacin. nih.gov Another study on pyridine imidazo[2,1b]-1,3,4-thiadiazole derivatives also reported good antimicrobial activity against a range of bacterial and fungal strains. juit.ac.in These results indicate that this compound is a candidate for antimicrobial screening.

Table 4: Antimicrobial Activity of Structurally Related Compounds

Compound Class Microbial Strain(s) Reported Activity (MIC)
Pyridine-imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivative Bacteria 0.5 µg/mL nih.gov
Pyridine-imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivative Candida albicans 8 µg/mL nih.gov

This table presents data for structurally related compounds, not for this compound itself.

Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For a related compound, 22-(4-Pyridinecarbonyl) Jorunnamycin A, a cell-based assay integrated with bioinformatic analysis was used to identify ERK1/2 and MEK1 as molecular targets mediating apoptosis in non-small-cell lung cancer. mdpi.com This integrated approach, combining experimental screening with computational methods, represents a powerful strategy for the target identification and validation of novel compounds like this compound. Such studies would be essential to elucidate its precise molecular mechanisms and guide further drug development efforts.

Pull-Down Assays and Chemical Proteomics

Information from pull-down assays or chemical proteomics studies to identify the specific protein binding partners of this compound is not available in the reviewed scientific literature. These techniques are vital for elucidating the mechanism of action of a compound by isolating and identifying its cellular targets.

Thermal Shift Assays (TSA)

There is no published data from thermal shift assays for this compound. TSA is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The absence of such data means that direct target engagement and binding affinity for specific proteins have not been characterized for this compound using this method.

Cellular Uptake and Subcellular Localization Studies (in vitro)

Specific studies detailing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent subcellular localization of this compound within cells are not documented in the available literature. Such studies are essential for understanding where in the cell the compound exerts its effects.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Substitutions on the Pyridine (B92270) Moiety

The 4-pyridyl group is a crucial pharmacophore, primarily engaging in a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. nih.gov Specifically, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor with the backbone NH of Met109 in p38α. nih.gov Alterations to this moiety have a significant impact on inhibitory activity.

Research has shown that while the 4-pyridyl configuration is optimal, some modifications are tolerated. For instance, substitutions on the pyridine ring can modulate potency and selectivity. However, moving the nitrogen to the 2- or 3-position of the ring generally leads to a substantial loss of activity due to the disruption of the critical hydrogen bond with the kinase hinge.

Table 1: Effect of Pyridine Moiety Modifications on Inhibitory Activity

ModificationGeneral Effect on ActivityRationale
Substitution at C2, C3, C5, or C6Often decreases potencyCan introduce steric hindrance, disrupting the optimal fit in the ATP-binding pocket.
Replacement with other heterocyclesVariable, but often less potentAlters the basicity and hydrogen bonding capability required for hinge interaction.
Bioisosteric replacement (e.g., pyrimidine)Can maintain or slightly decrease activityDepends on the ability of the new ring to preserve the key hydrogen bond interaction.

Effects of Modifications on the Thiazole (B1198619) Core

SAR studies indicate that the thiazole core is relatively sensitive to substitution. Replacing the thiazole with other five-membered heterocycles, such as oxazole (B20620) or pyrazole, has been explored. While some of these analogues retain activity, the thiazole ring is often found to provide the best balance of structural rigidity and electronic properties for potent inhibition. Modifications that alter the angle between the flanking pyridine and imidazole (B134444) rings can be detrimental to activity. nih.gov

Role of Substituents on the Imidazole Ring

The imidazole ring of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine is involved in binding to the enzyme, but it is the aryl group typically attached at the adjacent position (in related analogues like SB 203580) that occupies a key hydrophobic pocket. In the parent compound, the unsubstituted imidazole ring offers sites for substitution that have been extensively explored to enhance potency and improve physicochemical properties.

Key findings from these studies include:

N-1 Substitution: The N-1 position of the imidazole ring is a common site for modification. Adding cyclic substituents, such as cyclohexyl or piperidinyl groups, can significantly enhance oral activity and potency. nih.gov These groups can form additional interactions in the active site.

C-4 Substitution: The C-4 position is typically occupied by a substituted phenyl ring in many potent analogues. This aryl group fits into a hydrophobic pocket, and substitutions on this ring are critical for potency and selectivity. Para-substituents, particularly fluorine, are often favored.

Significance of Linker Regions and Conformational Flexibility

The thiazole ring can be considered a linker that holds the key pyridine and imidazole pharmacophores in a specific spatial orientation. The conformational flexibility of the molecule is relatively limited, which is generally favorable for binding affinity as it reduces the entropic penalty upon binding. nih.gov

The rigidity of the thiazole-based linker is crucial for maintaining the optimal geometry for interaction with the kinase active site. nih.gov Attempts to introduce more flexible linkers often result in a loss of potency, underscoring the importance of the pre-organized conformation imparted by the heterocyclic core. The relative orientation of the pyridine and the aryl group at the 4-position of the imidazole (in related analogues) is a key determinant of activity.

Design Principles for Enhancing Potency, Selectivity, and Biological Properties

Based on extensive SAR studies, several key design principles have been established for creating analogues of this compound with improved properties:

Preserve the Hinge-Binding Motif: The 4-pyridyl nitrogen is essential for forming a hydrogen bond with the kinase hinge region (e.g., Met109 in p38) and should be conserved. nih.gov

Optimize Hydrophobic Interactions: A substituted aryl group, typically a 4-fluorophenyl group, at the position adjacent to the pyridine-bearing ring is crucial for occupying a hydrophobic pocket and is a primary driver of potency. nih.gov

Exploit the Ribose Pocket: Modifications at the N-1 position of the imidazole ring with small, cyclic, and sometimes polar groups can lead to enhanced potency and improved pharmacokinetic profiles by accessing the ribose-binding pocket. nih.gov

Tune Physicochemical Properties: Substitutions on the various rings can be used to modulate properties like solubility and cell permeability. For example, incorporating basic amines can improve solubility.

Achieve Selectivity: Selectivity against other kinases can be achieved by exploiting subtle differences in the amino acid residues of the active site. For instance, selectivity for p38α over JNK1 can be enhanced by designing ligands that interact specifically with Thr106 in p38α, a residue that is a methionine in JNK1. acs.orgnih.gov

Table 2: Summary of Design Strategies for Analogue Optimization

Target PropertyDesign StrategyExample Modification
PotencyOptimize hinge binding and hydrophobic interactions.Maintain 4-pyridyl group; introduce 4-fluorophenyl group. nih.gov
SelectivityExploit differences in active site residues between kinases.Design groups to interact favorably with unique residues like Thr106 in p38α. acs.orgnih.gov
Oral BioavailabilityImprove solubility and permeability.Introduce polar or basic groups at the imidazole N-1 position. nih.gov
Metabolic StabilityBlock sites of metabolic attack.Fluorination of phenyl rings or replacement of metabolically labile groups.

Stereochemical Considerations and Chiral Synthesis

For the parent compound this compound, there are no chiral centers. However, stereochemistry becomes a critical consideration when substituents that create stereocenters are introduced into its analogues. This is frequently the case when modifying the N-1 position of the imidazole ring with substituted cyclic systems (e.g., a substituted piperidine (B6355638) ring) or when introducing chiral side chains.

When a chiral center is present, the different enantiomers or diastereomers often exhibit significant differences in biological activity. This is because only one stereoisomer can typically achieve the optimal three-dimensional orientation required for high-affinity binding to the chiral environment of the enzyme's active site. Consequently, chiral synthesis or separation of enantiomers is often a necessary step in the development of advanced analogues to ensure that the final compound consists of the most potent and selective stereoisomer.

Medicinal Chemistry Implications and Lead Optimization Potential

Assessment of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine as a Lead Compound

The evaluation of this compound as a lead compound is based on its structural components and the established biological activities of related scaffolds. The pyridine (B92270), thiazole (B1198619), and imidazole (B134444) rings are well-recognized motifs in medicinal chemistry, known to interact with a diverse range of biological targets, particularly protein kinases.

The thiazole ring is a cornerstone of many kinase inhibitors. For instance, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been successfully utilized to develop highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. acs.orgnih.gov Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as effective inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers. nih.gov The combination of a thiazole and a pyridine ring, as seen in 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has yielded potent and selective antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. acs.org

The imidazole moiety is another privileged structure in drug discovery, often involved in critical hydrogen bonding interactions with protein targets. Its inclusion in the scaffold of this compound adds another layer of potential interactions and specificity. The strategic linkage of these three heterocycles results in a rigid, planar structure with multiple points for potential modification, making it an attractive starting point for a lead optimization campaign.

Table 1: Biological Targets of Structurally Related Scaffolds

Scaffold Example Target(s) Reference(s)
Thiazole-Pyridine CDK4/6, c-KIT, mGlu5 Receptor acs.orgnih.govnih.govacs.org
Imidazo-Pyridine MSK-1 nih.gov
Imidazo-Thiazine Anti-inflammatory targets biointerfaceresearch.com

Strategies for Improving Potency and Target Selectivity

To optimize this compound as a drug candidate, several strategies can be employed to enhance its potency and selectivity for a specific biological target. These modifications are guided by structure-activity relationship (SAR) studies of analogous compounds.

Key Modification Sites:

Pyridine Ring: Substitution on the pyridine ring can modulate the compound's electronic properties and provide vectors for interacting with solvent-exposed regions of a target's binding site. For example, in the development of CDK4/6 inhibitors, incorporating ionizable groups like piperazine (B1678402) onto the pyridine ring led to compounds with excellent potency. acs.org

Thiazole Ring: The thiazole ring can be functionalized to explore specific pockets within the target protein. In the context of mGlu5 receptor antagonists, adding a methyl group to the thiazole ring significantly increased potency. acs.org

Imidazole Ring: The nitrogen atoms of the imidazole ring are key interaction points. Alkylation or substitution on the imidazole ring can fine-tune hydrogen bonding capabilities and steric interactions.

A systematic approach would involve creating a library of derivatives by introducing a variety of substituents at these positions. For instance, small alkyl groups, halogens, and hydrogen bond donors/acceptors could be introduced to probe the chemical space around the core scaffold. The goal is to identify modifications that enhance binding affinity for the desired target while diminishing interactions with off-target proteins, thereby improving the selectivity profile.

Approaches for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. nih.govnih.govresearchgate.net These techniques involve replacing a core molecular framework or specific functional groups with alternatives that retain the essential biological activity. nih.govresearchgate.net

For the this compound scaffold, several bioisosteric replacements can be considered:

Pyridine Ring Replacement: The pyridine ring can be replaced with other aromatic or heteroaromatic systems. A classic bioisostere for pyridine is the thiazole ring itself. acs.org Other potential replacements include pyrimidine, pyrazine, or even a phenyl ring with appropriate substitutions to mimic the hydrogen bonding capacity of the pyridine nitrogen.

Thiazole Ring Replacement: The thiazole ring can be swapped with other five-membered heterocycles like oxazole (B20620), isoxazole, pyrazole, or 1,2,4-thiadiazole. researchgate.net These changes can alter the geometry and electronic distribution of the molecule, potentially leading to improved binding or selectivity.

Imidazole Ring Replacement: The imidazole ring could be replaced by other azoles such as pyrazole, triazole, or tetrazole. These replacements would modify the hydrogen bond donor/acceptor pattern and pKa of the moiety, which could be beneficial for optimizing target engagement and pharmacokinetic properties.

Table 2: Potential Bioisosteric Replacements for Core Scaffolds

Original Scaffold Potential Bioisostere(s) Reference(s)
Pyridine Thiazole, Pyrimidine, Phenyl acs.org
Thiazole Oxazole, Isoxazole, Pyrazole, 1,2,4-Thiadiazole researchgate.net

Scaffold hopping would involve a more drastic change, such as replacing the entire imidazole-thiazole core with a different bicyclic system, like an imidazo[2,1-b] researchgate.netresearchgate.netthiazine or a thiazolo[4,5-b]pyridine (B1357651), while retaining the 4-pyridinyl substituent. biointerfaceresearch.comdmed.org.ua Such strategies aim to explore new chemical space and identify novel scaffolds that maintain the key pharmacophoric features required for biological activity. researchgate.net

Development of Research Probes based on the Compound Scaffold

To elucidate the mechanism of action and identify the specific cellular targets of this compound and its optimized derivatives, research probes can be developed. These probes are created by attaching a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label) to the parent compound.

The design of such probes requires identifying a position on the scaffold where modification is tolerated without significantly disrupting the compound's biological activity. This is typically determined through SAR studies. A non-essential region of the molecule, often a solvent-exposed part when bound to its target, is chosen for attaching a linker arm connected to the tag.

Types of Research Probes:

Fluorescent Probes: A fluorescent dye (e.g., fluorescein, rhodamine) can be attached to the scaffold. These probes allow for visualization of the compound's subcellular localization using techniques like fluorescence microscopy.

Affinity-Based Probes: A biotin tag can be incorporated, enabling the isolation of the target protein from cell lysates through affinity purification with streptavidin-coated beads. The isolated protein can then be identified using mass spectrometry.

Photo-Affinity Probes: These probes contain a photo-reactive group (e.g., an azide (B81097) or benzophenone). Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for robust identification and characterization of the binding site.

The development of these chemical biology tools is crucial for validating the molecular targets of this compound class and understanding their downstream biological effects, thereby accelerating their progression through the drug discovery pipeline.

Future Directions and Remaining Challenges in Research

Exploration of Undiscovered Biological Targets and Mechanisms

The core structure of an imidazolyl-thiazolyl-pyridine suggests a high potential for interaction with various biological targets, particularly protein kinases, owing to the nitrogen-rich heterocyclic rings which can act as hydrogen bond donors and acceptors. mdpi.comnih.gov Future research would likely begin with broad-spectrum screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify initial "hits".

Potential Research Trajectories:

Kinase Profiling: High-throughput screening against a comprehensive kinase panel could reveal inhibitory activity against targets implicated in oncology, inflammation, or neurodegenerative diseases. frontiersin.orgrsc.org The specific arrangement of the three heterocycles may offer a unique binding mode not seen in other kinase inhibitors.

Phenotypic Screening: An alternative approach involves cell-based phenotypic screens to identify compounds that induce a desired biological outcome (e.g., cancer cell death, reduction of inflammatory markers) without a preconceived target. nih.gov Subsequent target deconvolution studies would then be necessary to identify the mechanism of action.

Anti-infective Potential: The thiazole (B1198619) and imidazole (B134444) moieties are present in various anti-infective agents. mdpi.comnih.gov Screening against panels of bacteria and fungi, particularly drug-resistant strains, could uncover novel antimicrobial activities. nih.gov

Development of Novel and Efficient Synthetic Routes

The synthesis of trisubstituted thiazoles and the coupling of heterocyclic rings are well-established fields, yet creating this specific isomer efficiently and in high yield presents a key challenge. researchgate.netfigshare.com Future work will need to focus on developing robust and scalable synthetic methodologies.

Key Synthetic Challenges and Directions:

Regiocontrol: A major hurdle is ensuring the correct connectivity between the imidazole, thiazole, and pyridine (B92270) rings (5-imidazolyl at the thiazole C2 position, and 4-pyridinyl at the thiazole C4 position). Classic methods like the Hantzsch thiazole synthesis would require specifically functionalized building blocks to achieve this. figshare.com

Modern Synthetic Methods: Exploration of modern cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) could provide more efficient and modular routes. Microwave-assisted synthesis could also be employed to accelerate reaction times and improve yields. figshare.commdpi.com

Green Chemistry: Developing a synthetic pathway that minimizes hazardous reagents and solvents and maximizes atom economy will be crucial for sustainable and large-scale production.

Advanced Computational Modeling for Deeper Insights

In the absence of empirical data, in silico methods provide a vital starting point for hypothesizing the properties and potential biological activities of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine.

Computational Approaches:

Target Prediction: Inverse docking or pharmacophore modeling can be used to screen the compound's structure against databases of known protein binding sites to predict likely biological targets. researchgate.net

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the discovery process. researchgate.net

Molecular Dynamics Simulations: Once a promising target is identified, molecular dynamics simulations can model the dynamic interactions between the compound and the protein, providing insights into binding stability and the energetic basis of its affinity. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery often moves beyond a "one-target, one-drug" paradigm to understand how a compound affects the entire biological system. jpub.orgbohrium.com If initial screenings reveal that this compound has activity, systems biology approaches will be essential to map its broader impact.

Integrative Strategies:

Pathway Analysis: By combining data from transcriptomics, proteomics, and metabolomics, researchers can determine which cellular pathways are perturbed by the compound. frontiersin.org

Network Construction: This data can be used to build interaction networks that visualize the compound's effects, potentially revealing unexpected off-target effects or synergistic interactions with other pathways. nih.govnih.gov This is particularly relevant for multi-target agents like many kinase inhibitors.

Challenges in Optimizing Multi-Target Activity or Specificity

A significant challenge in modern drug design is achieving the desired balance between targeting multiple proteins for a synergistic effect and maintaining specificity to avoid off-target toxicity. researchgate.netnih.gov Should this compound prove to be a multi-target agent, optimizing this profile will be a major undertaking.

Optimization Hurdles:

Balancing Affinity: Fine-tuning the structure to enhance or reduce affinity for different targets simultaneously is a delicate process, often requiring extensive structure-activity relationship (SAR) studies. nih.gov

Selectivity vs. Polypharmacology: For some diseases, like complex cancers, hitting multiple targets is beneficial. frontiersin.org For others, high selectivity is paramount to ensure safety. The future development of this compound would depend heavily on the therapeutic indication and the identity of its targets.

Potential for use in Chemical Tool Development

Even if this compound does not become a drug itself, it could be developed into a valuable chemical tool or probe. A potent and selective inhibitor of a specific biological target can be used to study the function of that protein in cells and organisms, a process crucial for validating new drug targets. The development of such a tool would require demonstrating high potency, selectivity, and suitability for use in cellular assays.

Q & A

Q. What synthetic strategies are optimal for preparing 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine and related derivatives?

  • Methodological Answer : The synthesis of imidazole-thiazole-pyridine hybrids typically involves cyclocondensation reactions. For example, analogs like SB203580 (a p38 MAPK inhibitor) are synthesized via Hantzsch thiazole formation, where substituted thioureas react with α-haloketones under reflux in ethanol or DMF . Characterization often employs IR spectroscopy (to confirm thiazole C-S-C stretching at ~680 cm⁻¹) and NMR (e.g., pyridine protons resonate at δ 8.2–8.8 ppm). Reaction optimization may require adjusting catalysts (e.g., K₂CO₃) and solvents (e.g., DMF for solubility of aromatic intermediates) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and DEPT-135) are critical. For example, the imidazole NH proton in SB203580 analogs appears as a singlet at δ 12.5–13.0 ppm in DMSO-d₆. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% to confirm purity. X-ray crystallography may resolve ambiguities, as seen in thiazole-triazole hybrids .

Q. What solubility and stability considerations are relevant for in vitro assays?

  • Methodological Answer : This compound has limited aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (10 mg/mL). Stability testing via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) under varying pH (4–9) and temperatures (4°C–37°C) is recommended. Store lyophilized solids at -20°C under argon to prevent oxidation of sulfur-containing moieties .

Advanced Research Questions

Q. How do structural modifications to the imidazole and thiazole rings affect biological activity?

  • Methodological Answer : Substitutions at the 4-fluorophenyl (imidazole) and methylsulfinyl (thiazole) positions significantly alter kinase selectivity. For instance, replacing 4-fluorophenyl with 4-nitrophenyl (as in PD169316) reduces p38α inhibition but enhances Tie2 kinase activity (IC₅₀ = 250 nM). Computational docking (Glide Score ≤ -9.8) can predict binding affinity to ATP pockets, guided by crystal structures of p38 MAPK .

Q. How can researchers resolve contradictory data on compound potency across kinase assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, Mg²⁺ levels). Use orthogonal assays:
  • Biochemical assays : Measure IC₅₀ using recombinant kinases (e.g., p38α vs. Tie2) with [γ-³²P]ATP.
  • Cellular assays : Quantify phospho-MAPKAPK2 (p38 substrate) via Western blot.
  • Selectivity profiling : Utilize kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, SB203580 inhibits p38α/β but not p38γ/δ, while SB202190 shows broader activity .

Q. What computational approaches predict the binding mode of this compound to target kinases?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and ensemble docking (Schrödinger Glide) using kinase crystal structures (PDB: 1A9U for p38α) can model interactions. Key steps:
  • Protonate the imidazole NH (pKa ~14) and optimize tautomerization states.
  • Validate docking poses with MM/GBSA binding energy calculations (ΔG ≤ -50 kcal/mol indicates strong binding).
  • Compare with analogs like BIRB796 (NMR-guided binding studies) to refine predictions .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodological Answer : Improve pharmacokinetics via prodrug strategies:
  • Esterification : Introduce acetyl groups to the pyridine nitrogen to enhance membrane permeability.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release.
  • Metabolic stability : Test hepatic microsomal half-life (t₁/₂ >60 min in human liver microsomes) and CYP450 inhibition (IC₅₀ >10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.